molecular formula C8H9NOS B13608619 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

Cat. No.: B13608619
M. Wt: 167.23 g/mol
InChI Key: HDPLIPIGZRFENH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is an organic compound with the molecular formula C8H9NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxy and nitrile functional groups. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to a carbonyl compound, followed by hydrolysis to form the hydroxynitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(3-methylthiophen-2-yl)propanenitrile.

    Reduction: Formation of 3-amino-3-(3-methylthiophen-2-yl)propanenitrile.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The thiophene ring can interact with various molecular targets, potentially affecting biological pathways related to inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-(2-thienyl)propanenitrile
  • 3-Hydroxy-3-(4-methylthiophen-2-yl)propanenitrile
  • 3-Hydroxy-3-(5-methylthiophen-2-yl)propanenitrile

Uniqueness

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes, receptors, and other molecular targets .

Biological Activity

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a thiophene ring, which are known to influence its biological activity. Its chemical formula is C8H9NOSC_8H_9NOS, and it features a nitrile functional group that can participate in various chemical reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have shown significant anti-proliferative activity against liver cancer cell lines (HepG2 and HepG2-R). The mechanism involves the inhibition of key signaling pathways such as EGFR and MRP2, leading to reduced cell viability and arrest in the cell cycle .

Table 1: In Vitro Anti-Proliferative Activity of Related Compounds

CompoundIC50 (µM)Cell Line
Compound 14a2.40 ± 0.44HepG2
Compound 14b8.10 ± 0.92HepG2-R
Erlotinib (control)25.00 ± 0.47HepG2

This table illustrates that compounds structurally related to this compound exhibit promising anti-cancer effects, suggesting that modifications to its structure could enhance efficacy.

Case Studies

  • Anticancer Activity in Liver Cancer : A study investigated the effects of various thiophene derivatives on HepG2 cells, revealing that compounds with similar scaffolds significantly reduced cell viability through apoptosis induction and cell cycle arrest . These findings imply that this compound may have comparable effects.
  • Inflammatory Response Modulation : Another research focused on the anti-inflammatory properties of thiophene-containing compounds demonstrated their effectiveness in reducing markers of inflammation in vitro . Although direct studies on our compound are lacking, these results support further investigation into its potential therapeutic applications.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

InChI

InChI=1S/C8H9NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2H2,1H3

InChI Key

HDPLIPIGZRFENH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CC#N)O

Origin of Product

United States

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